molecular formula C20H21ClN2O3 B7701515 1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B7701515
M. Wt: 372.8 g/mol
InChI Key: NFUBQDNWLAIETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine to the receptor. The activation of the NMDA receptor leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. This compound blocks the binding of glycine to the receptor, which prevents the activation of the receptor and the subsequent influx of calcium ions.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental models. This compound has been shown to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory processes. This compound has also been shown to reduce the release of neurotransmitters such as glutamate and dopamine in the brain. In addition, this compound has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of the NMDA receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. This compound is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life in the body, which can make it difficult to maintain a consistent level of inhibition of the NMDA receptor over time. In addition, this compound can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide and its role in the brain. One area of research is to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential therapeutic applications of this compound and other NMDA receptor antagonists in the treatment of pain, addiction, and other neurological disorders. Finally, there is a need for the development of more selective and potent NMDA receptor antagonists that can be used to investigate the function of this receptor in the brain.

Synthesis Methods

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is synthesized by the reaction of 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The resulting product is purified by column chromatography or recrystallization to obtain pure this compound.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. This compound is a potent and selective antagonist of the NMDA receptor, which makes it an ideal tool for investigating the function of this receptor in the brain. This compound has been used to study the role of NMDA receptors in synaptic plasticity, learning and memory, pain perception, drug addiction, and neurodegenerative diseases.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-16-8-6-15(7-9-16)22-19(24)14-10-12-23(13-11-14)20(25)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUBQDNWLAIETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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